

Biological activity comparison between different 2-Chloro-5-fluorobenzamide derivatives

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Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzamide

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A Comparative Analysis of the Biological Activity of Substituted Benzamide Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of a series of halogenated benzamide derivatives. Due to a lack of comprehensive comparative studies on **2-Chloro-5-fluorobenzamide** derivatives in the available literature, this guide focuses on a closely related series: 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. This analysis is supported by experimental data to highlight structure-activity relationships and potential therapeutic applications.

This guide summarizes quantitative data on the antimicrobial and antimycobacterial activities of these compounds, details the experimental protocols used for their evaluation, and visualizes the general workflow for their synthesis and screening.

Data Presentation: Antimicrobial and Antimycobacterial Activity

The biological activities of the synthesized 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide derivatives were evaluated against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and mycobacterial strains. The results, presented as Minimum Inhibitory Concentration (MIC) in μM , are summarized in the tables below.

Table 1: Antibacterial and Antifungal Activity of 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides (MIC in μM)

Compound	R	Ar	S. aureus	S. aureus (MRSA)	E. coli	P. aeruginosa	C. albicans
8b	$\text{CH}(\text{CH}_3)_2$	4- FC_6H_4	> 1000	> 1000	> 1000	> 1000	> 1000
8q	$\text{CH}(\text{CH}_3)_2$	4- $\text{CF}_3\text{C}_6\text{H}_4$	125	250	500	> 1000	500
8r	$\text{CH}(\text{CH}_3)_2$	3,4- $\text{Cl}_2\text{C}_6\text{H}_3$	62.5	125	250	1000	250
Penicillin G	-	-	0.24	-	-	-	-
Ciprofloxacin	-	-	-	-	2.26	1.81	-
Fluconazole	-	-	-	-	-	-	130.6

Table 2: Antimycobacterial Activity of 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides (MIC in μM)[1]

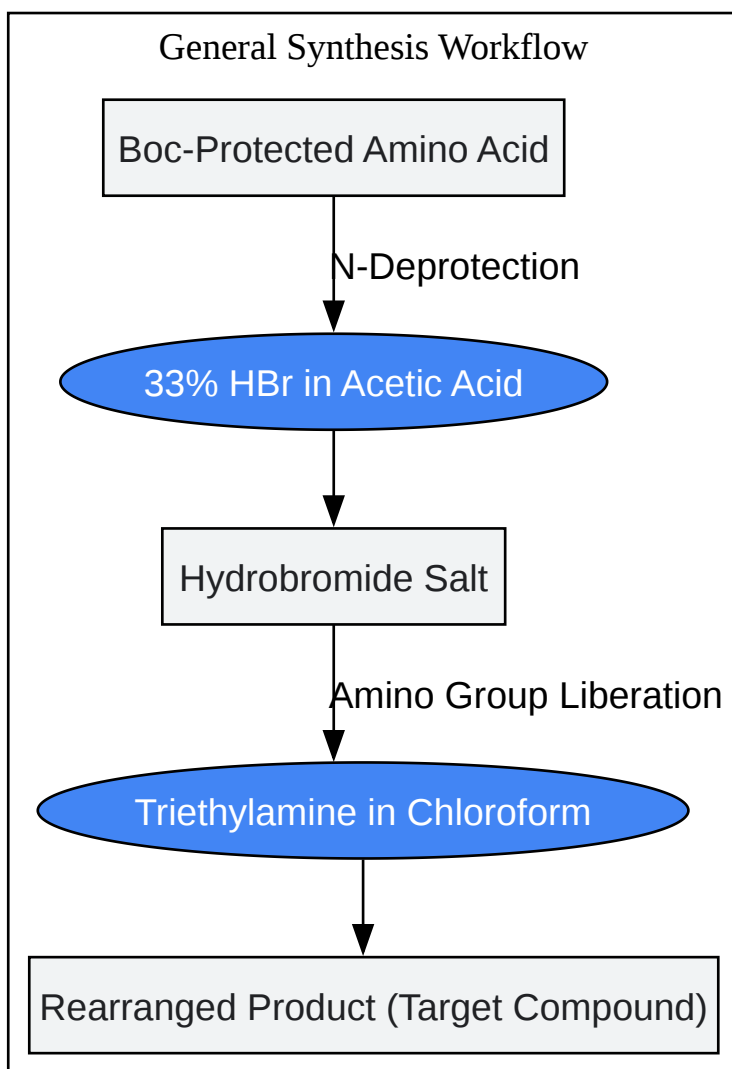
Compound	R	Ar	M. tuberculosis H37Ra	M. kansasii
8b	$\text{CH}(\text{CH}_3)_2$	4- FC_6H_4	125	62.5
8q	$\text{CH}(\text{CH}_3)_2$	4- $\text{CF}_3\text{C}_6\text{H}_4$	62.5	31.25
8r	$\text{CH}(\text{CH}_3)_2$	3,4- $\text{Cl}_2\text{C}_6\text{H}_3$	31.25	15.63
Isoniazid	-	-	0.89	1.46

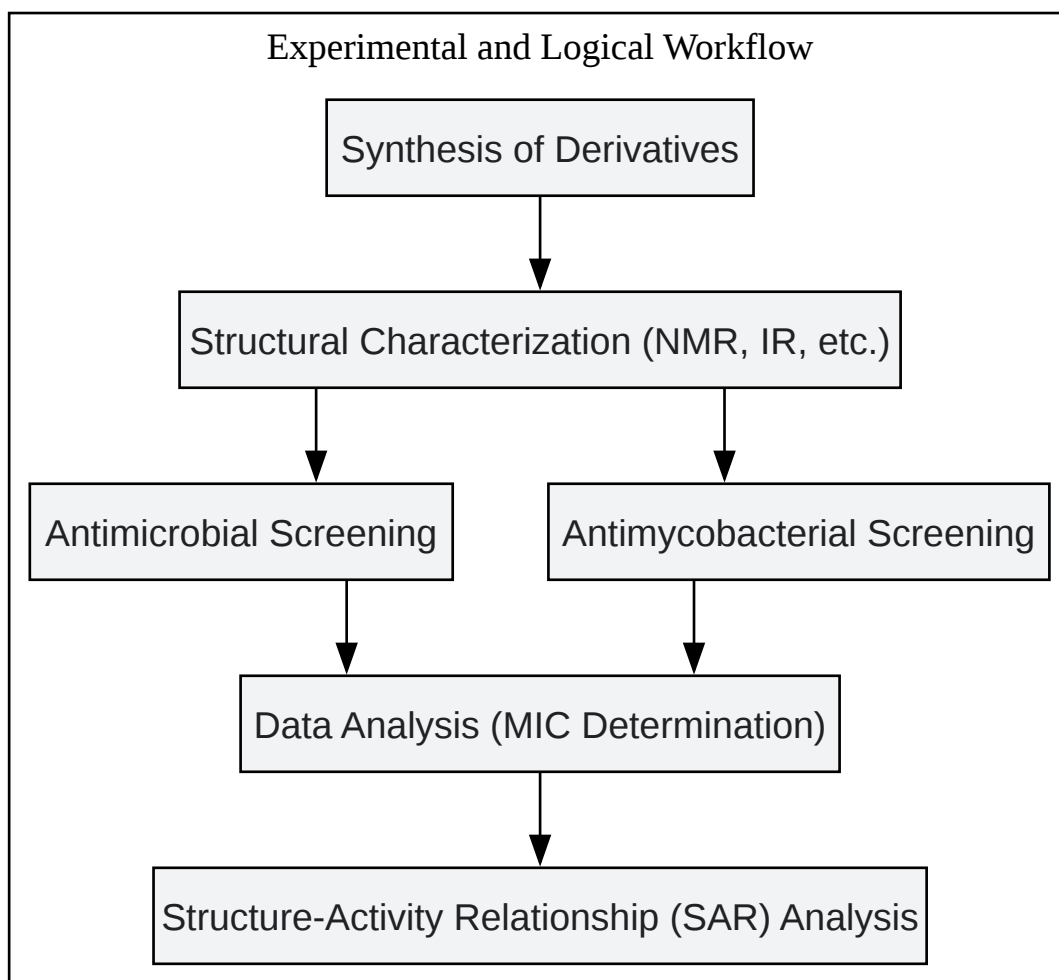
Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Synthesis of 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides

The general synthetic pathway for the preparation of the target compounds is illustrated below. The synthesis involves the N-deprotection of Boc-protected amino acids, followed by an unexpected rearrangement to yield the final products.[\[1\]](#)





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References

- 1. mdpi.com [mdpi.com]
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